2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a unique combination of benzofuran, triazole, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling Reactions: The benzofuran and triazole units are then coupled using a sulfanyl linkage, typically under mild conditions to avoid decomposition of the sensitive triazole ring.
Final Assembly: The final step involves the coupling of the benzodioxin moiety to the existing structure, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and triazole moieties.
Reduction: Reduction reactions can occur at the sulfanyl linkage and the triazole ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzofuran and triazole rings.
Reduction Products: Reduced forms of the sulfanyl linkage and triazole ring.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran and triazole moieties.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. it is likely to interact with biological targets through its benzofuran and triazole moieties, which can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 1-benzofuran-2-yl(2-pyridinyl)methanone
- 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol
Uniqueness
The uniqueness of this compound lies in its combination of benzofuran, triazole, and benzodioxin moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H22N4O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C27H22N4O4S/c1-17-6-9-20(10-7-17)31-26(24-14-18-4-2-3-5-21(18)35-24)29-30-27(31)36-16-25(32)28-19-8-11-22-23(15-19)34-13-12-33-22/h2-11,14-15H,12-13,16H2,1H3,(H,28,32) |
InChI Key |
NVWKCQKNBXCIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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